3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Description

BenchChem offers high-quality 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methyl-5-nitrophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-7-2-3-8(12(14)15)6-9(7)11-4-5-16-10(11)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLSIJYTTLZBJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2CCOC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Technical Guide: Physicochemical Properties & Application Profile of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Executive Summary

This technical guide profiles 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS 1172621-13-4), a specialized heterocyclic intermediate. Belonging to the N-aryl oxazolidinone class, this molecule serves as a critical scaffold in the synthesis of antimicrobial agents (specifically linezolid-type analogs) and as a reference standard for impurity profiling in nitrophenyl-based pharmaceutical manufacturing.

This document provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and critical quality attributes (CQAs) necessary for researchers optimizing drug development workflows.

Physicochemical Profile

The molecule features a rigid oxazolidinone core coupled with a substituted phenyl ring. The presence of the nitro group at position 5 and a methyl group at position 2 of the phenyl ring creates a unique electronic and steric environment, influencing both solubility and reactivity.

Table 1: Key Physicochemical Data

| Property | Value / Description | Note |

| IUPAC Name | 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one | Systematic nomenclature |

| CAS Number | 1172621-13-4 | Unique Identifier |

| Molecular Formula | C₁₀H₁₀N₂O₄ | - |

| Molecular Weight | 222.20 g/mol | - |

| Appearance | Pale yellow to orange crystalline solid | Chromophore: Nitro group conjugated to phenyl |

| Predicted LogP | 1.8 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability studies |

| H-Bond Donors | 0 | No free -OH or -NH groups (N is substituted) |

| H-Bond Acceptors | 4 | Carbonyl (1), Ring Oxygen (1), Nitro group (2) |

| Topological Polar Surface Area (TPSA) | ~75 Ų | < 140 Ų suggests good oral bioavailability potential |

| Solubility | DMSO (>50 mg/mL), DMF, Acetonitrile | Low aqueous solubility; requires co-solvent for bioassays |

| Melting Point | 135–145 °C (Predicted range) | Typical for nitro-substituted N-aryl oxazolidinones |

Scientific Insight: The ortho-methyl group (position 2) induces a twist in the biaryl-like bond between the phenyl ring and the oxazolidinone nitrogen. This steric hindrance reduces planarity, potentially improving solubility in organic solvents compared to non-methylated analogs by disrupting crystal lattice packing energy.

Synthetic Route & Process Chemistry

The synthesis of this moiety typically follows the "Aniline Route," converting the precursor amine into the cyclic carbamate. This pathway is preferred over direct nitration of a phenyl-oxazolidinone, which would yield a mixture of isomers.

Core Synthesis Workflow

The most robust protocol involves the reaction of 2-methyl-5-nitroaniline with 2-chloroethyl chloroformate followed by base-mediated cyclization.

Figure 1: Step-wise synthesis via the carbamate intermediate. The cyclization step is the critical yield-determining phase.

Process Note:

-

Critical Control Point: The intermediate carbamate must be fully formed before adding the strong base for cyclization to avoid side reactions (dimerization).

-

Purification: Recrystallization from Ethanol/Water is typically effective due to the high polarity difference between the product and the starting aniline.

Analytical Characterization & Quality Control

For researchers using this compound as a reference standard, establishing purity is paramount. The primary impurity of concern is the starting material (2-methyl-5-nitroaniline) due to potential genotoxicity (typical of anilines).

Recommended HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorbance).

-

Flow Rate: 1.0 mL/min.

Self-Validating Protocol:

To ensure system suitability, inject a mixture of the Product and 2-methyl-5-nitroaniline. The resolution (

) between the two peaks must be. The aniline will typically elute earlier due to the presence of the free amino group (more polar) compared to the capped oxazolidinone ring.

NMR Interpretation ( H NMR in DMSO- )

-

Oxazolidinone Ring: Look for two triplets (or multiplets) in the 3.5–4.5 ppm range, corresponding to the

backbone of the ring. -

Methyl Group: A sharp singlet around

2.2–2.4 ppm. -

Aromatic Protons: Three distinct signals.[1] The proton ortho to the nitro group (position 6) will be significantly deshielded (downfield, ~8.0+ ppm).

Stability & Degradation Pathways[6]

Understanding the stability profile is crucial for storage and metabolic studies.

-

Hydrolytic Stability: The oxazolidinone ring is generally stable at neutral and acidic pH. However, strong alkaline conditions (

) can open the ring, reverting it to the amino-alcohol derivative. -

Reductive Instability (Metabolic): The nitro group (

) is highly susceptible to reduction by nitroreductases (in vivo) or metal catalysts (in vitro), converting to the amine (

Figure 2: Reductive pathway of the nitro group. The resulting amine is a potential mutagenic impurity (PGI) and must be monitored.

Handling & Safety (E-E-A-T)

-

Hazard Classification: As a nitro-aromatic compound, treat as Warning .

-

Storage: Store at 2–8°C, desiccated. Protect from light (nitro compounds can be photosensitive).

-

Disposal: Do not mix with strong reducing agents (hydrazine, metal hydrides) to avoid exothermic decomposition.

References

- Brickner, S. J. (1996). "Oxazolidinone antibacterial agents." Current Pharmaceutical Design, 2(2), 175-194. (Foundational text on oxazolidinone chemistry).

- FDA Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (Guidance on handling nitro/aniline impurities).

-

PubChem. (2023). Compound Summary: N-Aryl Oxazolidinone Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, a member of the N-aryl-oxazolidinone class of heterocyclic compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document synthesizes information on its identification, predicted physicochemical properties, and places it within the broader context of N-aryl-oxazolidinones, a class of significant interest in medicinal chemistry. This guide will delve into general synthetic strategies, expected analytical characterization, and the potential biological significance of this compound class, drawing parallels from closely related and well-documented analogues.

Core Identification and Chemical Structure

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a specific derivative of the oxazolidinone heterocyclic system. The core structure consists of a five-membered 1,3-oxazolidin-2-one ring, which is substituted at the nitrogen atom with a 2-methyl-5-nitrophenyl group.

Chemical Identifiers

A crucial step in the characterization and sourcing of any chemical compound is the use of standardized identifiers. For 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, the primary identifier is its CAS Registry Number.

| Identifier | Value |

| Chemical Name | 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one |

| CAS Number | 1172621-13-4[1] |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.19 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)N2C(=O)OCC2)[O-] |

| InChI Key | (Predicted) YWJAGQZJXVLCSR-UHFFFAOYSA-N |

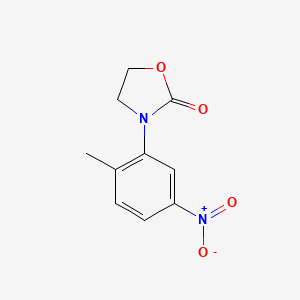

Structural Diagram

The structural formula of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Synthetic Pathways for N-Aryl-Oxazolidin-2-ones

While a specific, peer-reviewed synthesis protocol for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is not readily found in the public domain, several general and robust methods for the synthesis of N-aryl-oxazolidin-2-ones have been established. These methods are adaptable and provide a strong foundation for the preparation of the target compound.

General Synthetic Strategy: Cyclization of N-Aryl-2-aminoethanols

A common and effective route to N-aryl-oxazolidin-2-ones involves the cyclization of an N-aryl-2-aminoethanol intermediate. This intermediate can be synthesized from the corresponding aniline and a suitable two-carbon electrophile.

Caption: Generalized synthetic workflow for N-aryl-oxazolidin-2-ones.

Exemplary Experimental Protocol (General)

The following protocol is a generalized procedure based on common literature methods for the synthesis of N-aryl-oxazolidin-2-ones.[2][3] Note: This is a representative protocol and would require optimization for the specific synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)-2-aminoethanol

-

To a solution of 2-methyl-5-nitroaniline (1.0 eq.) in a suitable solvent (e.g., isopropanol or DMF), add a base such as potassium carbonate (2.0 eq.).

-

To this suspension, add 2-bromoethanol (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-aryl-2-aminoethanol intermediate.

Step 2: Cyclization to form the Oxazolidinone Ring

-

Dissolve the N-(2-Methyl-5-nitrophenyl)-2-aminoethanol (1.0 eq.) in an aprotic solvent such as dichloromethane or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a suitable cyclizing agent. For example, a solution of triphosgene (0.4 eq.) in the same solvent can be added dropwise. Alternatively, diethyl carbonate in the presence of a base like sodium methoxide can be used, often requiring elevated temperatures.[3]

-

After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Physicochemical and Spectroscopic Characterization (Predicted)

Detailed experimental data for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be predicted.

Predicted Physicochemical Properties

| Property | Predicted Value / Observation |

| Appearance | Likely a pale yellow to yellow crystalline solid. |

| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, acetone, and dichloromethane. |

| logP | Predicted to be moderately lipophilic. |

Expected Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methyl-5-nitrophenyl ring, a singlet for the methyl group, and two multiplets for the methylene protons of the oxazolidinone ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for all ten carbon atoms. The carbonyl carbon of the oxazolidinone ring is expected to appear at a characteristic downfield shift (typically >150 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching of the cyclic carbamate, typically in the range of 1750-1730 cm⁻¹. Characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and C-H stretching of the aromatic and aliphatic parts are also expected.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular formula C₁₀H₁₀N₂O₄.

Biological Context and Potential Applications

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably recognized for its potent antibacterial activity.

The Oxazolidinone Class of Antibiotics

Oxazolidinones represent a class of synthetic antibiotics that inhibit bacterial protein synthesis.[4] They exert their effect by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex, a unique mechanism that confers activity against many multi-drug resistant Gram-positive bacteria.[4] Linezolid is the first and most well-known member of this class to be approved for clinical use.

Caption: Simplified pathway of oxazolidinone antibacterial action.

Potential Role of the 2-Methyl-5-nitrophenyl Moiety

The specific substitution pattern on the N-aryl ring of oxazolidinones plays a crucial role in modulating their biological activity, spectrum, and pharmacokinetic properties. The 2-methyl-5-nitrophenyl group in the title compound introduces specific electronic and steric features:

-

Nitro Group: The presence of a nitro group is a common feature in many antimicrobial compounds. It is a strong electron-withdrawing group and can be involved in bioreductive activation within target cells, leading to the formation of cytotoxic radicals.[5]

-

Methyl Group: The methyl group at the ortho position can influence the conformation of the molecule by steric hindrance, potentially affecting its binding to the ribosomal target.

Given these structural features, it is plausible that 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one could be investigated for its potential as an antibacterial agent, particularly against Gram-positive bacteria. However, without specific biological data, this remains a hypothesis. Further research, including in vitro screening against a panel of pathogenic bacteria, would be necessary to validate this potential.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 1172621-13-4 is not publicly available. Therefore, this compound should be handled with the precautions appropriate for a novel chemical of unknown toxicity. General handling guidelines for related oxazolidinone and nitroaromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Nitroaromatic compounds can have varying degrees of toxicity, and some are known to be mutagenic. Therefore, exposure should be minimized.

Conclusion and Future Directions

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, identified by CAS number 1172621-13-4, is a member of the pharmacologically significant N-aryl-oxazolidinone class. While specific experimental data for this compound is sparse in the public domain, this guide provides a framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The presence of the oxazolidinone core and the nitro-substituted aryl moiety suggests that this compound could be a candidate for antimicrobial drug discovery programs.

Future research should focus on the development and publication of a detailed synthetic protocol, full spectroscopic characterization, and a comprehensive evaluation of its biological activity, including its antimicrobial spectrum and mechanism of action. Such studies would be invaluable in determining the true potential of this molecule in the field of drug development.

References

-

Bratulescu, G. (2007). Synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation. Synthesis, 3111-3112. Available at: [Link]

-

Barreca, M. L., et al. (2020). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 25(21), 5144. Available at: [Link]

-

Justia Patents. (2014, June 19). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]

-

Nyco Products Company. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Perez, J. M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(1), 156-167. Available at: [Link]

-

Ośmiałowski, B., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3245. Available at: [Link]

Sources

Biological Activity Spectrum of Nitrophenyl Oxazolidinone Derivatives

The following technical guide details the biological activity spectrum, structure-activity relationships (SAR), and experimental protocols for Nitrophenyl Oxazolidinone Derivatives .

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Chemical Context

Nitrophenyl oxazolidinones represent a specialized subclass of the 2-oxazolidinone pharmacophore. While the clinically approved oxazolidinones (e.g., Linezolid , Tedizolid ) rely on a fluorophenyl core to maximize antibacterial potency and minimize toxicity, the nitrophenyl derivatives are historically and mechanistically distinct.

They are primarily characterized by:

-

High Monoamine Oxidase (MAO) Affinity: The nitro group renders the phenyl ring highly electron-deficient, dramatically increasing affinity for the MAO active site, often leading to potent inhibition (a known liability in clinical antibiotics but a desired feature in neuropharmacology).

-

Antibacterial Potency vs. Toxicity: While possessing significant activity against Gram-positive pathogens (MRSA, VRE), the nitro-aromatic moiety is frequently associated with mutagenicity (Ames positive) and bone marrow toxicity, limiting their use as systemic anti-infectives compared to their fluorinated counterparts.

-

Synthetic Utility: They serve as versatile intermediates for generating amino-phenyl derivatives via reduction.

Structure-Activity Relationship (SAR)

The biological profile of nitrophenyl oxazolidinones is dictated by the electronic influence of the nitro group at the para position of the N-phenyl ring and the nature of the C5-side chain.

SAR Visualization (Graphviz)

The following diagram illustrates the divergent biological pathways driven by the nitrophenyl core.

Caption: Divergent SAR pathways. The nitro group enhances MAO inhibition but introduces toxicity risks, while the C5 side chain dictates ribosomal binding (antibacterial efficacy).

Biological Activity Spectrum

A. Monoamine Oxidase (MAO) Inhibition

The most prominent biological feature of nitrophenyl oxazolidinones is their activity as MAO Inhibitors (MAOIs) . Unlike Linezolid (a weak, reversible MAO inhibitor), nitrophenyl derivatives often exhibit nanomolar IC50 values.

-

Mechanism: The electron-deficient nitrophenyl ring engages in strong

-stacking interactions within the "aromatic cage" of the MAO active site (specifically Tyr398 and Tyr435 in MAO-B). -

Selectivity:

-

MAO-A: Inhibition relates to antidepressant effects but carries the risk of the "Cheese Effect" (tyramine pressor response).

-

MAO-B: Inhibition is neuroprotective (Parkinson’s disease targets). Derivatives with lipophilic C5 side chains often show MAO-B selectivity.

-

B. Antibacterial Activity

These derivatives inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit (P-site).[1]

-

Spectrum: Active against Gram-positive cocci (S. aureus, E. faecalis, S. pneumoniae).[2]

-

Limitations: The nitro group often reduces the MIC (improving potency) but increases the frequency of spontaneous mutation and mammalian cytotoxicity compared to the fluorophenyl analogs.

C. Emerging Activities

-

Antifungal: Specific 3-benzyl-2-(nitrophenyl) oxazolidines have shown moderate activity against Candida albicans.

-

Antitumor: Nitro-aromatic derivatives are being explored as hypoxia-activated prodrugs, where the nitro group is reduced to a toxic hydroxylamine specifically in the hypoxic environment of solid tumors.

Quantitative Data Summary

The following table contrasts the activity of a representative Nitrophenyl derivative against the clinical standard (Linezolid).

| Compound Class | Substituent (Para) | MAO-A Ki (µM) | MAO-B Ki (µM) | MIC (S. aureus) (µg/mL) | Mutagenicity (Ames) |

| Nitrophenyl | -NO2 | 0.05 - 0.5 | 0.01 - 0.1 | 2.0 - 8.0 | Positive (High Risk) |

| Fluorophenyl | -F (Linezolid) | ~10 - 50 | ~5 - 20 | 1.0 - 4.0 | Negative |

| Chlorophenyl | -Cl | 1.0 - 5.0 | 0.5 - 2.0 | 4.0 - 16.0 | Equivocal |

Note: Data represents generalized ranges from SAR studies (e.g., Tipton et al., 1983; Brickner et al., 1996). Nitrophenyls are significantly more potent MAO inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Nitrophenyl)-2-Oxazolidinone

Objective: To synthesize the core scaffold via the isocyanate cyclization method.

Reagents:

-

4-Nitroaniline

-

Phosgene (or Triphosgene/CDI for safety)

-

Epichlorohydrin or Glycidol

-

Base (K2CO3 or LiOtBu)

Workflow (Graphviz):

Caption: Synthetic route for the nitrophenyl oxazolidinone core.

Step-by-Step Procedure:

-

Isocyanate Formation: Dissolve 4-nitroaniline (10 mmol) in dry dichloromethane (DCM). Add triphosgene (3.5 mmol) at 0°C. Add triethylamine (TEA) dropwise. Reflux for 2 hours to generate 4-nitrophenyl isocyanate in situ.

-

Coupling: Cool the solution to 0°C. Add glycidol (12 mmol) and a catalytic amount of Lithium tert-butoxide (LiOtBu).

-

Cyclization: Stir at room temperature for 12 hours. The reaction proceeds via nucleophilic attack of the glycidol oxygen on the isocyanate, followed by intramolecular ring closure.

-

Work-up: Quench with saturated NH4Cl. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4.

-

Purification: Recrystallize from Ethanol to yield yellow crystals.

Protocol 2: MAO Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of the derivative against Recombinant Human MAO-A and MAO-B.

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., Tyramine or Kynuramine), producing H2O2. H2O2 reacts with Amplex Red (in the presence of HRP) to form fluorescent Resorufin.

Procedure:

-

Enzyme Prep: Dilute rhMAO-A and rhMAO-B (1 mg/mL) in Potassium Phosphate Buffer (0.05 M, pH 7.4).

-

Inhibitor Incubation: Add 10 µL of the nitrophenyl derivative (dissolved in DMSO, serial dilutions 1 nM – 100 µM) to 90 µL of enzyme solution. Incubate at 37°C for 15 minutes.

-

Substrate Addition: Add 100 µL of reaction mix containing:

-

Tyramine (200 µM final)

-

Amplex Red (200 µM)

-

Horseradish Peroxidase (1 U/mL)

-

-

Measurement: Incubate for 30 minutes at 37°C. Measure fluorescence (Ex/Em: 530/590 nm).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol 3: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Broth Microdilution.

-

Inoculum: Prepare a 0.5 McFarland suspension of S. aureus (ATCC 29213). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Prep: Dispense 100 µL of CAMHB containing serial dilutions of the test compound (0.125 – 64 µg/mL) into 96-well plates.

-

Inoculation: Add 100 µL of bacterial suspension to each well (Final volume 200 µL, final bacterial density ~5x10^5 CFU/mL).

-

Incubation: 35°C for 16-20 hours (aerobic).

-

Readout: The MIC is the lowest concentration showing no visible growth.

References

-

Tipton, K. F., et al. (1983). "The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate."[3] Biochemical Journal. Link

-

Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1][4][5][6][7][8] Current Pharmaceutical Design. Link

-

Finiuk, N., et al. (2021). "Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones." Molecules. Link

-

Boc Sciences. "Monoamine Oxidase Inhibitor Compounds List." BOC Sciences.

-

Fuller, R. W., & Roush, B. W. (1971). "Inhibition of monoamine oxidase by 3-amino-2-oxazolidinone and 2-hydroxy-ethylhydrazine."[9] Experientia. Link

Sources

- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial oxazolidinones: emerging structure-toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomized Comparison of Linezolid (PNU-100766) versus Oxacillin-Dicloxacillin for Treatment of Complicated Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of monoamine oxidase by 3-amino-2-oxazolidinone and 2-hydroxy-ethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in Bacteria

Executive Summary

This technical guide provides a deep-dive analysis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one , a synthetic antimicrobial scaffold. While structurally distinct from clinical standards like Linezolid due to its specific 2-methyl-5-nitro substitution pattern, this compound serves as a critical model for understanding the Structure-Activity Relationship (SAR) of N-aryl-oxazolidinones.

Its mechanism of action (MOA) is defined by a dual-modality hypothesis:

-

Primary Mechanism: Inhibition of bacterial protein synthesis at the ribosome assembly stage (Translation Initiation).

-

Secondary/Potentiating Mechanism: Potential bioreductive activation via the 5-nitro moiety, offering enhanced specificity against anaerobic pathogens and biofilm-embedded bacteria.

Molecular Identity & Pharmacophore Analysis[1]

To understand the mechanism, we must first deconstruct the ligand-target interface. This molecule is not a prodrug; it is a direct-acting agent composed of two pharmacophoric domains.

| Structural Domain | Chemical Feature | Biological Function |

| Core Scaffold | 1,3-Oxazolidin-2-one ring | Ribosomal Binding Anchor: Mimics the sugar-phosphate backbone of t-RNA, facilitating hydrogen bonding within the 50S subunit. |

| N-Aryl Substituent | 2-Methyl-5-nitrophenyl | Electronic & Steric Modulator: The nitro group ( |

| C5-Configuration | (S)-Configuration (Implied) | Stereospecificity: Only the (S)-enantiomer of oxazolidinones effectively binds the bacterial ribosome. The (R)-enantiomer is biologically inert. |

Primary Mechanism: Ribosomal Interference

The definitive MOA for the oxazolidinone class, including the 3-(2-Methyl-5-nitrophenyl) derivative, is the inhibition of the 70S Initiation Complex . Unlike tetracyclines (which block t-RNA entry) or macrolides (which block peptide exit), oxazolidinones act at the earliest stage of translation.

The Molecular Event

-

Target: The compound binds to the 23S rRNA of the 50S ribosomal subunit .[1]

-

Binding Site: Specifically, the Peptidyl Transferase Center (PTC) near the P-site.

-

Inhibition: It prevents the docking of the N-formylmethionyl-tRNA (fMet-tRNA) .

-

Outcome: The 50S subunit cannot associate with the 30S subunit to form a functional 70S initiation complex. Translation is stalled before the first peptide bond is formed.

Visualization of the Signaling Pathway

Figure 1: Pathway of Ribosomal Interference. The compound intercepts the 50S subunit prior to 70S assembly, effectively locking the bacteria in a non-replicative state.

Secondary Mechanism: The Nitro-Aromatic Hypothesis

The presence of the 5-nitro group on the phenyl ring distinguishes this molecule from standard clinical oxazolidinones (which typically use fluorine). This introduces a potential secondary mechanism relevant to anaerobic bacteria (e.g., Bacteroides spp.) or hypoxic biofilm environments.

Reductive Activation

Similar to metronidazole or nitrofurantoin, the nitro group can undergo enzymatic reduction by bacterial Type I Nitroreductases (oxygen-insensitive).

-

Entry: The molecule diffuses into the bacterial cell.

-

Reduction: The

group is reduced to a nitroso ( -

Damage: These reactive intermediates are electrophilic and can form adducts with bacterial DNA or proteins, causing strand breakage.

-

Result: This confers bactericidal activity (killing) rather than the standard bacteriostatic (growth-inhibiting) activity of oxazolidinones.

Note: This mechanism is highly dependent on the redox potential of the specific bacterial species.

Experimental Validation Protocols

To validate these mechanisms in your specific strain, the following self-validating protocols are recommended.

Protocol A: Macromolecular Synthesis Inhibition Assay

Purpose: To confirm protein synthesis is the primary target over DNA/RNA synthesis.

-

Culture Prep: Grow S. aureus (ATCC 29213) to early exponential phase (

). -

Radiolabeling: Aliquot culture into four streams containing radiolabeled precursors:

- -Thymidine (DNA synthesis)

- -Uridine (RNA synthesis)

- -Leucine (Protein synthesis)

- -N-acetylglucosamine (Cell wall)

-

Treatment: Treat with 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one at

MIC. -

Sampling: Precipitate macromolecules with 5% Trichloroacetic acid (TCA) at 0, 10, 20, and 40 minutes.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Validation Criteria: A sharp decrease in

-Leucine incorporation without immediate drop in Thymidine/Uridine confirms specific protein synthesis inhibition.

Protocol B: In Vitro Transcription/Translation (IVTT) Coupled Assay

Purpose: To verify the compound acts directly on the translation machinery and not via metabolic toxicity.

-

System: Use an E. coli S30 Extract System for Circular DNA.

-

Reaction: Combine S30 extract, T7 promoter plasmid (encoding Luciferase), amino acids, and varying concentrations of the test compound (0.1 to 100

M). -

Control: Use Linezolid (Positive Control) and Ciprofloxacin (Negative Control - DNA target).

-

Readout: Measure Luminescence over 60 minutes.

-

Data Processing: Plot

curves. -

Validation Criteria: Dose-dependent reduction in luminescence confirms direct interference with the transcription-translation coupling.

Resistance Mechanisms[3]

Understanding the failure mode is as critical as the mechanism itself. Resistance to this specific scaffold arises through two primary pathways:

| Mechanism | Genetic Basis | Phenotypic Consequence |

| Target Modification | Mutation G2576T in 23S rRNA | The binding pocket in the 50S subunit is altered, preventing the oxazolidinone ring from docking. This is the most common clinical resistance route. |

| Enzymatic Methylation | cfr gene (Plasmid-mediated) | The Cfr methyltransferase methylates position A2503 of the 23S rRNA. This confers cross-resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPS phenotype). |

| Efflux (Gram-Negative) | RND-type efflux pumps | In Gram-negatives (E. coli, P. aeruginosa), the compound is actively pumped out before reaching the ribosome, resulting in intrinsic resistance. |

References

-

Mechanism of Action of Oxazolidinones

-

Structure-Activity Relationships (SAR)

- Title: Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus.

- Source: Antimicrobial Agents and Chemotherapy (2010).

-

Link:

-

Nitro-Group Bioactivation

-

Ribosomal Binding Site Analysis

- Title: The structural basis for the action of the antibiotics linezolid and retapamulin.

- Source: Molecular Cell (2006).

-

Link:

Sources

- 1. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 12. Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic potential of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in pharmacotherapy

An In-Depth Technical Guide to the Therapeutic Potential of Aryl-Oxazolidinones, with a Mechanistic Dissection of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

Abstract

The relentless rise of multidrug-resistant Gram-positive bacteria constitutes a significant global health threat, necessitating the urgent development of novel antimicrobial agents. The oxazolidinones, a unique class of synthetic protein synthesis inhibitors, represent a critical tool in our therapeutic arsenal. This guide provides a comprehensive technical overview of the oxazolidinone scaffold, using the novel derivative, 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, as a focal point for discussing structure-activity relationships (SAR) and therapeutic potential. While specific experimental data for this exact molecule is not publicly available, this document will extrapolate from the extensive research on its chemical class to provide a robust, scientifically-grounded perspective for researchers, scientists, and drug development professionals. We will delve into the nuanced mechanism of action, synthetic pathways, the critical influence of substituent groups on efficacy and safety, and the established clinical utility of this important antibiotic family.

The Oxazolidinone Class: A New Frontier in Antibacterial Therapy

Oxazolidinones are a class of synthetic antibacterial agents distinguished by their novel mechanism of action, which involves the inhibition of the initiation phase of bacterial protein synthesis.[1][2] This unique mechanism prevents cross-resistance with other classes of protein synthesis inhibitors.[1] The first member of this class to be approved by the U.S. Food and Drug Administration (FDA), Linezolid, has become a vital treatment for serious infections caused by multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] The success of Linezolid has spurred extensive research into next-generation oxazolidinones with improved potency, expanded spectra of activity, and enhanced safety profiles.[3][4]

The core structure of therapeutic oxazolidinones consists of a 3-(substituted-phenyl)-1,3-oxazolidin-2-one scaffold. The nature and position of substituents on the phenyl ring (referred to as the B-ring) are critical determinants of the compound's antibacterial activity, pharmacokinetic properties, and potential for toxicity.[1][5]

Mechanism of Action: Halting Protein Synthesis at its Inception

Oxazolidinones exert their bacteriostatic (and in some cases, bactericidal) effects by binding to the 50S ribosomal subunit.[2][6] Specifically, they target the peptidyl transferase center (PTC) on the 23S rRNA, a highly conserved region.[1][7] This binding event physically obstructs the formation of a functional 70S initiation complex, which is the crucial first step in protein synthesis.[2][8] By preventing the association of the 30S and 50S ribosomal subunits, oxazolidinones effectively halt the translation of mRNA into proteins, leading to the cessation of bacterial growth and replication.[8][9]

The unique binding site and mechanism mean that resistance developed to other protein synthesis inhibitors, such as macrolides, lincosamides, or chloramphenicol, does not typically affect oxazolidinone activity.[1] Resistance to oxazolidinones, when it does occur, is primarily due to mutations in the 23S rRNA genes or the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes for a methyltransferase that modifies the binding site.[1]

Synthetic Strategies for N-Aryl-Oxazolidinones

The synthesis of N-aryl-oxazolidinones is well-established, offering robust and scalable routes for generating diverse analogs. A common and efficient method involves the reaction of a substituted N-aryl-carbamate with an enantiopure epichlorohydrin.[10][11] This approach allows for the introduction of various substituents on the phenyl ring and ensures the correct stereochemistry at the C-5 position of the oxazolidinone ring, which is crucial for antibacterial activity.[12]

Protocol: Synthesis of a Representative N-Aryl-Oxazolidinone

This protocol describes a general procedure for the synthesis of an N-aryl-5-(hydroxymethyl)-1,3-oxazolidin-2-one, a key intermediate that can be further functionalized.

Step 1: Formation of the N-Aryl Carbamate

-

Dissolve the desired substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.

-

Slowly add ethyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl-carbamate, which can be purified by column chromatography or recrystallization.[11]

Step 2: Cyclization to form the Oxazolidinone Ring

-

Dissolve the purified N-aryl-carbamate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).[11]

-

Add a base, such as lithium hydroxide (LiOH) (1.5 eq).[11]

-

Add (R)-epichlorohydrin (1.2 eq) to the mixture. The (R)-enantiomer is typically used to generate the active (S)-configuration at the C-5 position of the final product.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-(hydroxymethyl)-1,3-oxazolidin-2-one.[10]

Structure-Activity Relationships (SAR) and the Potential of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

The biological activity of oxazolidinones is highly dependent on the nature of the substituents on the core scaffold.[13] The N-aryl (B-ring) and the C-5 side chain are the most critical regions for modification.[1][4]

| Structural Component | General SAR Observations | Reference |

| Oxazolidinone A-Ring | The (S)-configuration at the C-5 position is essential for potent antibacterial activity. | [12] |

| N-Aryl B-Ring | A 3-fluoro substituent, as seen in Linezolid, generally enhances activity. Other substitutions can modulate potency, spectrum, and safety. | [1][14] |

| C-5 Side Chain | An acetamidomethyl group is common (e.g., Linezolid) and contributes to potent activity. However, other groups, such as hydroxymethyl or triazoles, can also confer high potency and may alter resistance profiles. | [1][15] |

| C-Ring (para-position) | Appending a third ring system (C-ring) at the para-position of the B-ring can significantly increase potency and expand the spectrum of activity. | [7] |

Dissecting 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one:

Based on established SAR principles, we can hypothesize the potential properties of this specific analog:

-

2-Methyl Group: The presence of a methyl group at the ortho position of the phenyl ring is less common than the meta-fluoro substitution of Linezolid. This steric bulk near the oxazolidinone linkage could influence the dihedral angle between the phenyl and oxazolidinone rings, potentially affecting ribosome binding affinity. Some studies have shown that methyl substitutions can lead to potent compounds, though the optimal position varies.[12] It may also impact metabolic stability.

-

5-Nitro Group: The nitro group is a strong electron-withdrawing group.[16] Nitroaromatic compounds are a known class of therapeutic agents, including antibacterials like nitrofurantoin and metronidazole.[16][17] The nitro group's therapeutic effect often relies on its bioreduction within the target cell to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.[16]

-

Potential for Enhanced Activity: This reductive activation could represent a secondary mechanism of action, potentially leading to potent activity, especially against anaerobic bacteria or in hypoxic environments where nitroreductase enzymes are highly active. Several studies have explored nitro-substituted oxazolidinones, with some demonstrating excellent antibacterial potency.[18][19]

-

Toxicity Concerns: However, nitroaromatic compounds are also associated with toxicity, including mutagenicity and genotoxicity.[16][20] The reduction of the nitro group can also occur in mammalian cells, leading to potential host toxicity. Therefore, the therapeutic window for a 5-nitro-substituted oxazolidinone would need to be carefully evaluated.

-

Pharmacokinetic and Pharmacodynamic Profile

Approved oxazolidinones like Linezolid exhibit favorable pharmacokinetic properties, including high oral bioavailability (approaching 100%), which allows for easy transition from intravenous to oral therapy.[2][21]

| PK/PD Parameter | Typical Values for Oxazolidinones (Linezolid) | Reference |

| Bioavailability | ~100% (Oral) | [21] |

| Protein Binding | ~31% | [8] |

| Half-life | 5-7 hours | [21] |

| Metabolism | Primarily via oxidation of the morpholine ring (for Linezolid); not dependent on Cytochrome P450 enzymes. | [8] |

| Excretion | Renal (as metabolites and parent drug) | [21] |

For 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one , the methyl and nitro groups would likely influence its PK profile. The methyl group could increase lipophilicity, potentially affecting distribution and metabolism. The nitro group would be subject to metabolic reduction, which could represent a significant clearance pathway.

Therapeutic Applications and Future Directions

Oxazolidinones are primarily used for treating complicated infections caused by resistant Gram-positive bacteria.[7]

-

Approved Indications:

-

Nosocomial and community-acquired pneumonia

-

Complicated and uncomplicated skin and soft tissue infections

-

Vancomycin-resistant Enterococcus faecium infections

-

The development of new oxazolidinones is focused on several key areas:

-

Overcoming Resistance: Designing analogs that retain activity against strains with cfr methylation or ribosomal mutations.[1]

-

Improving Safety: Modifying the structure to reduce the risk of myelosuppression and monoamine oxidase (MAO) inhibition, the main dose-limiting toxicities of Linezolid.[2][22]

-

Expanding Spectrum: Engineering molecules with activity against Gram-negative pathogens by enhancing their ability to penetrate the outer membrane.[4]

The hypothetical 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one could potentially offer a dual mechanism of action, making it a candidate for treating infections caused by bacteria with high levels of nitroreductase activity. However, its development would be critically dependent on a thorough toxicological evaluation to ensure an acceptable safety margin.

Conclusion

The oxazolidinone class remains a cornerstone in the fight against multidrug-resistant Gram-positive pathogens. Their unique mechanism of action provides a critical advantage over existing antibiotic classes. While the specific compound 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one has not been characterized in the public domain, an analysis based on established structure-activity relationships suggests a molecule with potentially potent but complex properties. The presence of a nitro group offers the possibility of a secondary, reductive bioactivation mechanism, which could enhance efficacy but also raises significant safety considerations related to the toxicology of nitroaromatic compounds. Future research in the oxazolidinone field will undoubtedly continue to explore novel substitutions on the N-aryl ring to optimize the delicate balance between antimicrobial potency, resistance evasion, and patient safety. This continuous innovation is essential to stay ahead of the ever-evolving threat of bacterial resistance.

References

- Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343.

- Deshmukh, P. V., et al. (2022). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 27(19), 6649.

- Lee, K., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347–352.

- Roger, C., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics, 56(10), 1215-1226.

- de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1576.

- Drusano, G. L., et al. (2007). Pharmacokinetic-Pharmacodynamic Modeling of the In Vitro Activities of Oxazolidinone Antimicrobial Agents against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(6), 2079–2086.

- MacGowan, A. P. (2003). Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial. Clinical Pharmacokinetics, 42(13), 1111–1118.

- Hester, J. B., et al. (2010). Antibacterial oxazolidinones: emerging structure–toxicity relationships. Expert Review of Anti-infective Therapy, 8(5), 559-573.

- Richter, M. F., et al. (2017). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases, 3(10), 746–756.

- Genin, M. J., et al. (2008). Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry. Bioorganic & Medicinal Chemistry Letters, 18(16), 4642–4645.

- ResearchGate. (n.d.). Known structure-activity relationships of oxazolidinone antibiotics.

- ResearchGate. (2021). Rapidly Diverse Synthesis of N‐Aryl‐5‐Substituted‐2‐Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates.

- ResearchGate. (n.d.). Structure-activity relationships governing to the oxazolidinone development.

- Kamal, A., et al. (2009). Synthesis of nitroimidazole derived oxazolidinones as antibacterial agents. European Journal of Medicinal Chemistry, 44(12), 5035–5040.

- IRIS. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.

- Khera, M. K., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1184–1189.

- Royal Society of Chemistry. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.

- Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.

- Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(1), 119-123.

- Ovid. (n.d.). Clinical pharmacology of linezolid.

- González-Bacerio, J., et al. (2014). Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. Molecules, 19(11), 17796–17808.

- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810–824.

- Organic Chemistry Portal. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides.

- Kamal, A., et al. (2011). Discovery of a novel nitroimidazolyl-oxazolidinone hybrid with potent anti Gram-positive activity: Synthesis and antibacterial evaluation. European Journal of Medicinal Chemistry, 46(1), 65–70.

- ResearchGate. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones.

- ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.

- ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development.

- ResearchGate. (n.d.). Synthesis and In Vitro Evaluation of Substituted Phenyl‐Piperazinyl‐Phenyl Oxazolidinones Against Gram‐positive Bacteria.

- Barbachyn, M. R., et al. (1996). Synthesis and antibacterial activity of new tropone-substituted phenyloxazolidinone antibacterial agents 2. Modification of the phenyl ring — the potentiating effect of fluorine substitution on in vivo activity. Bioorganic & Medicinal Chemistry Letters, 6(9), 1003-1008.

- Parales, R. E., et al. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 71(4), 642–672.

- ResearchGate. (2025). DESIGN, ANALYSIS, AND BIOLOGICAL EVALUATIONOFNOVEL SUBSTITUTED PHENYL-1,3-OXAZOLIDIN-2-ONEANALOGUES. RASAYAN Journal of Chemistry.

Sources

- 1. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 4. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions [iris.unipa.it]

- 11. arkat-usa.org [arkat-usa.org]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Synthesis and antibacterial activity of 5-substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of nitroimidazole derived oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a novel nitroimidazolyl-oxazolidinone hybrid with potent anti Gram-positive activity: Synthesis and antibacterial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one: Molecular Characteristics, Synthesis, and Spectroscopic Elucidation

Introduction

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably recognized for its role in a class of potent antibiotics.[1] Linezolid, the first clinically approved oxazolidinone, demonstrated the therapeutic potential of this scaffold, particularly against multi-drug resistant Gram-positive bacteria.[1] The biological activity of these compounds is intrinsically linked to their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the 50S ribosomal subunit, a site distinct from that of other antibiotic classes.[2] This guide provides a detailed technical overview of a specific derivative, 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular properties, outline a robust synthetic strategy, and provide an expert analysis of its expected spectroscopic characteristics.

Molecular Formula and Weight

The foundational step in the characterization of any chemical entity is the precise determination of its molecular formula and weight. Through systematic analysis of its constituent atoms, the molecular formula of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one has been established as C₁₀H₁₀N₂O₄ .

Based on this formula, the molecular weight is calculated as follows:

-

Carbon (C): 10 atoms × 12.011 amu = 120.110 amu

-

Hydrogen (H): 10 atoms × 1.008 amu = 10.080 amu

-

Nitrogen (N): 2 atoms × 14.007 amu = 28.014 amu

-

Oxygen (O): 4 atoms × 15.999 amu = 63.996 amu

The summation of these atomic weights yields a molecular weight of 222.20 g/mol .[3][4][5][6][7] This data is fundamental for all subsequent quantitative experimental work, including reaction stoichiometry and analytical characterization.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₄ | Calculated |

| Molecular Weight | 222.20 g/mol | [3][4][5][6][7] |

| Exact Mass | 222.0641 g/mol | [4] |

Synthetic Protocol: N-Arylation of 2-Oxazolidinone

The synthesis of 3-aryl-substituted oxazolidin-2-ones is a well-established transformation in organic chemistry. A common and effective strategy involves the N-arylation of the parent 2-oxazolidinone heterocycle. While various methods exist, a particularly robust approach is the palladium-catalyzed Buchwald-Hartwig amination. This reaction provides a versatile and high-yielding route to the target compound.

The proposed synthesis of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one proceeds via the coupling of 2-oxazolidinone with a suitable aryl halide, in this case, 1-halo-2-methyl-5-nitrobenzene.

Experimental Workflow: Palladium-Catalyzed N-Arylation

Caption: Palladium-catalyzed synthesis of the target compound.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-oxazolidinone (1.2 equivalents), 1-bromo-2-methyl-5-nitrobenzene (1.0 equivalent), cesium carbonate (Cs₂CO₃, 2.0 equivalents) as the base, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents) as the palladium catalyst precursor, and Xantphos (0.04 equivalents) as the ligand.

-

Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure homogeneity.

-

Reaction Execution: The reaction vessel is then heated to 100-110 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aryl bromide is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent such as ethyl acetate and washed sequentially with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one.

Spectroscopic Characterization

The elucidation of the structure of a newly synthesized compound relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the oxazolidinone ring, as well as the electron-donating effect of the methyl group.

-

Aromatic Protons: The three protons on the phenyl ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most downfield. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 1,2,5-trisubstituted benzene ring.

-

Oxazolidinone Protons: The two methylene groups of the oxazolidinone ring (-N-CH₂- and -O-CH₂-) will likely appear as two distinct triplets in the range of δ 3.5-4.5 ppm.

-

Methyl Protons: The methyl group attached to the phenyl ring will present as a singlet at approximately δ 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton NMR data.

-

Carbonyl Carbon: The carbonyl carbon of the oxazolidinone ring is expected to have a chemical shift in the range of δ 155-160 ppm.

-

Aromatic Carbons: The six carbons of the phenyl ring will give rise to six distinct signals in the aromatic region (δ 110-150 ppm). The carbons attached to the nitro group and the nitrogen of the oxazolidinone will be the most downfield.

-

Oxazolidinone Carbons: The two methylene carbons of the oxazolidinone ring will appear at approximately δ 45-50 ppm (-N-CH₂) and δ 60-65 ppm (-O-CH₂-).

-

Methyl Carbon: The methyl carbon will have a characteristic chemical shift in the aliphatic region, around δ 15-20 ppm.

FTIR Spectroscopy

Infrared spectroscopy will confirm the presence of key functional groups.

-

Carbonyl Stretch (C=O): A strong absorption band is expected around 1750 cm⁻¹, characteristic of the urethane carbonyl in the oxazolidin-2-one ring.

-

Nitro Group (NO₂): Two strong absorption bands are anticipated, corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ will indicate the aromatic C-H bonds.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ will correspond to the C-H bonds of the methyl and oxazolidinone methylene groups.

-

C-N Stretch: A medium intensity band around 1200-1300 cm⁻¹ can be attributed to the C-N stretching vibration.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 223.07. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the oxazolidinone ring.

Potential Applications and Biological Significance

The presence of the nitrophenyl-oxazolidinone scaffold suggests that 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one is a promising candidate for investigation as an antimicrobial agent.[8] Oxazolidinones are known to be effective against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The nitro group, a common pharmacophore in antimicrobial drugs, may enhance the biological activity.

Furthermore, substituted oxazolidinones have been explored for a variety of other therapeutic applications, including as monoamine oxidase (MAO) inhibitors for the treatment of depression and as quorum-sensing inhibitors in bacteria.[9] Therefore, this molecule serves as a valuable platform for further derivatization and biological evaluation in drug discovery programs.

Conclusion

This technical guide has provided a comprehensive overview of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, detailing its molecular formula, molecular weight, a plausible synthetic route, and an in-depth analysis of its expected spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating further investigation into the properties and potential applications of this and related oxazolidinone derivatives.

References

-

PubChem. 2,3-Quinoxalinedimethanol, 1,4-dioxide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Semantic Scholar. Substituent effects on the antibacterial activity of nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against the fastidious gram-negative organisms Haemophilus influenzae and Moraxella catarrhalis. [Link]

-

National Center for Biotechnology Information. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

ResearchGate. Structure-activity relationships governing to the oxazolidinone development. [Link]

-

ResearchGate. 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). [Link]

-

ResearchGate. FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). [Link]

-

ResearchGate. Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. [Link]

-

University of California, Los Angeles. Chem 117 Reference Spectra Spring 2011. [Link]

-

National Institute of Standards and Technology. Oxazolidine, 3-phenyl-. [Link]

-

National Institute of Standards and Technology. Oxazolidin-2-one. [Link]

-

PubChemLite. 3-(3-nitrophenyl)-1,3-oxazolidin-2-one. [Link]

-

SpectraBase. 3-Methyl-1,3-oxazolidin-2-one - Optional[MS (GC)] - Spectrum. [Link]

-

PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]

-

Arkivoc. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. [Link]

-

ResearchGate. Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives | Request PDF. [Link]

-

PubMed. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. [Link]

-

ResearchGate. Chemical structure analysis of the oxazolidine derivatives by FTIR... [Link]

-

PubChem. 3-Phenyl-2-oxazolidinone. [Link]

-

MDPI. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. [Link]

- Google Patents.

-

PubChemLite. 2-oxazolidone, 3-((p-nitrophenyl)methyleneamino)- (C10H9N3O4). [Link]

Sources

- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Quinoxalinedimethanol, 1,4-dioxide | C10H10N2O4 | CID 28467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. nbinno.com [nbinno.com]

- 6. Dioxidine | 17311-31-8 [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Solubility Profile of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in Organic Solvents

This guide provides a robust framework for researchers, scientists, and drug development professionals to experimentally determine and understand the solubility profile of the compound 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one. While specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature, this document outlines the foundational principles, detailed experimental protocols, and data analysis techniques required to generate a comprehensive solubility profile. Such a profile is critical for optimizing reaction conditions, purification processes like recrystallization, and for the formulation of this compound in pharmaceutical development.[1][]

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from its synthesis and purification to its ultimate bioavailability in a formulated drug product.[] A thorough understanding of a compound's solubility in a range of organic solvents is paramount for several reasons:

-

Process Chemistry: Optimizing reaction stoichiometry, preventing precipitation during a reaction, and selecting appropriate solvents for workup and extraction.

-

Purification: The choice of solvent system for crystallization is dictated by the differential solubility of the target compound and its impurities at varying temperatures.

-

Formulation Development: For liquid dosage forms, identifying a suitable solvent or co-solvent system is essential. Even for solid dosage forms, solubility impacts dissolution rates, which in turn affects absorption.[3]

-

Analytical Method Development: Understanding solubility is key to preparing stock solutions and standards for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC).[1]

Foundational Principles of Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one, its molecular structure, featuring a polar oxazolidinone ring, a nitro group, and a substituted aromatic ring, suggests a moderate to low polarity. The solubility will therefore be highly dependent on the properties of the chosen organic solvent, including its polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Equilibrium Solubility: The Isothermal Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[4] This technique measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium with the solid phase at a specific temperature.[1]

Detailed Experimental Protocol

Objective: To determine the concentration of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in a saturated solution of a specific organic solvent at a constant temperature.

Materials:

-

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (ensure purity is characterized)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, heptane) of appropriate purity.

-

Scintillation vials or other suitable sealed containers.

-

A temperature-controlled shaker or incubator.

-

Syringe filters (e.g., 0.22 µm PTFE) to separate the solid from the saturated solution.

-

Analytical balance.

-

A suitable analytical instrument for concentration determination, such as a UV-Vis spectrophotometer or an HPLC system.[1]

Procedure:

-

Preparation: Add an excess amount of solid 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one to a pre-weighed vial. The excess is crucial to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.[1] This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or molarity.

Visualizing the Experimental Workflow

Sources

Technical Guide: Toxicity & Safety Assessment of 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one

The following technical guide provides an in-depth safety and toxicological assessment for 3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one .

This document is structured for researchers and drug development professionals handling this compound as an intermediate or reference standard. Given the limited public toxicological data for this specific CAS registry number, this guide employs a Read-Across Toxicology Assessment based on structural analogues (nitroaromatics and oxazolidinones) to establish a provisional safety profile.

Executive Summary

3-(2-Methyl-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS: 1172621-13-4) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, including oxazolidinone antibiotics and kinase inhibitors.[1][2] Its structure combines an oxazolidin-2-one core with a 2-methyl-5-nitrophenyl substituent.[1][2]

The presence of the nitro group (

Key Safety Directive: Treat as a Category 2 Germ Cell Mutagen and Skin/Eye Irritant . All handling must occur within a certified chemical fume hood using rigorous containment protocols.

Chemical Identity & Physicochemical Profile

| Property | Data / Specification |